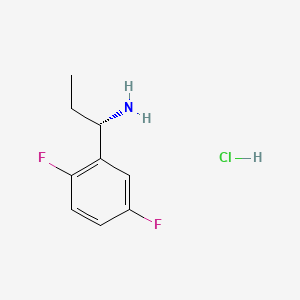

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPROYXZWFRHT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704235 | |

| Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-41-6 | |

| Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS No: 1391431-90-5) is a chiral amine that serves as a high-value synthetic intermediate in modern medicinal chemistry.[1][2] While not intended for direct therapeutic use, its distinct stereochemistry and difluorinated aromatic scaffold make it a critical building block for the synthesis of optically active pharmaceutical compounds, particularly those under investigation for neurological disorders.[1][3] This guide elucidates the compound's structural significance, its strategic role in drug discovery, its hypothesized biological relevance based on its structural class, and provides robust experimental workflows for characterizing the biological activity of novel compounds derived from it. The strategic incorporation of fluorine atoms is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, and this intermediate provides a key entry point for such explorations.[4]

Physicochemical Profile and Structural Analysis

The utility of (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl in drug discovery is rooted in its specific molecular architecture. Each component of the structure offers a strategic advantage for medicinal chemists.

| Property | Value | Reference |

| Chemical Name | (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | [1] |

| CAS Number | 1391431-90-5 | [2] |

| Molecular Formula | C₉H₁₂ClF₂N | [5] |

| Molecular Weight | 207.65 g/mol | [5] |

| MDL Number | MFCD12757712 | [2] |

| Appearance | Solid | [1] |

Core Structural Features

-

(S)-Stereocenter: The defined (S)-configuration at the chiral carbon is paramount. Biological systems, particularly receptors and enzymes, are chiral environments. The use of a single enantiomer is crucial for achieving target specificity and reducing the potential for off-target effects or toxicity that could arise from the corresponding (R)-enantiomer.[1]

-

Propan-1-amine Backbone: This compound is a substituted phenethylamine, a structural motif common to many psychoactive compounds and central nervous system (CNS) agents that interact with monoamine neurotransmitter systems.[6]

-

2,5-Difluorophenyl Ring: The strategic placement of two fluorine atoms on the phenyl ring is a key design element. Fluorine substitution can dramatically alter a molecule's properties by:

-

Blocking Metabolic Attack: Fluorine atoms can shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the final drug candidate.

-

Modulating pKa: The electron-withdrawing nature of fluorine lowers the pKa of the amine group, influencing its ionization state at physiological pH and thus affecting its ability to cross the blood-brain barrier and bind to its target.

-

Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) or alter the conformation of the molecule to better fit a target site. The impact of fluorination on biological activity can range from enhancement and prolongation of effects to a marked loss of activity, making it a critical parameter in SAR studies.[4]

-

Strategic Role in the Drug Discovery Cascade

This compound is not an end product but a critical starting point. Its primary function is to serve as a scaffold in the synthesis of novel chemical entities (NCEs) for preclinical evaluation.[1] Researchers utilize this building block to systematically explore structure-activity relationships (SAR) and optimize lead compounds.

The choice of the (S)-enantiomer with a 2,5-difluoro substitution pattern over other analogs is a deliberate decision to probe a specific region of chemical space, balancing potency, selectivity, and pharmacokinetic properties.[1]

Caption: Role of the intermediate in the drug discovery workflow.

Hypothesized Biological Targets

Given its structural similarity to phenethylamines, compounds synthesized from (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl are hypothesized to interact with the monoamine neurotransmitter systems.[6] These systems are fundamental to mood, cognition, and attention, and their modulation is a key strategy for treating a wide range of neurological and psychiatric disorders.

The primary molecular targets for this class of compounds are the neurotransmitter transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[7]

Potential Molecular Targets:

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Trace Amine-Associated Receptor 1 (TAAR1)

-

Vesicular Monoamine Transporter 2 (VMAT2)

Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, enhancing downstream signaling. The specific selectivity profile (e.g., DAT-selective vs. triple reuptake inhibitor) would depend on the other chemical moieties added to the initial scaffold.

Caption: A typical in vitro screening cascade for novel compounds.

Safety and Handling

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is intended for research use only by trained professionals. Based on aggregated GHS information, the compound presents several hazards. [5][8][9]

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a specialized chemical tool rather than a biologically active agent in its own right. Its value is conferred by its precise stereochemistry and the strategic placement of fluorine atoms, which provide medicinal chemists with a robust scaffold for developing novel therapeutics. Understanding its role as a synthetic intermediate allows researchers to hypothesize the likely biological targets of its derivatives—primarily monoamine transporters—and to design logical, efficient experimental workflows to validate these hypotheses. The systematic application of binding and functional assays, as outlined in this guide, provides a clear path from a novel synthesized molecule to a well-characterized lead candidate for further preclinical development.

References

-

ResearchGate. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

-

PubChem. 2-Propanamine, hydrochloride (1:1). [Link]

-

Choi, H., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(1), 79–86. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

BuyersGuideChem. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1391431-90-5). [Link]

-

Halberstadt, A. L. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(1), 37-49. [Link]

-

Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Molecules, 28(15), 5851. [Link]

-

ResearchGate. Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. [Link]

- Google Patents.

- Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)

-

BuyersGuideChem. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1217437-41-6). [Link]

-

Chem-Impex. (S)-(-)-1-Phenylpropylamine. [Link]

Sources

- 1. (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride [benchchem.com]

- 2. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1391431-90-5 - BuyersGuideChem [buyersguidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1391431-90-5|(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine: An Application and Protocol Guide

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their stereochemistry often dictates their biological activity, making the development of efficient and highly selective asymmetric syntheses a critical endeavor in medicinal and process chemistry. (S)-1-(2,5-Difluorophenyl)propan-1-amine is a key chiral intermediate used in the synthesis of various pharmacologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the principal strategies for the asymmetric synthesis of this valuable chiral amine, complete with detailed protocols and mechanistic insights to aid researchers in their synthetic efforts.

Strategic Approaches to the Asymmetric Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine

The synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine can be approached through several distinct and effective strategies. The choice of method often depends on factors such as scale, cost, available equipment, and desired enantiopurity. This guide will focus on three primary and industrially relevant approaches:

-

Asymmetric Reductive Amination: This is a highly efficient one-step method that converts a prochiral ketone directly into a chiral amine. This can be achieved using either chiral metal catalysts or biocatalysts (enzymes).

-

Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.

-

Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to the molecule to direct a stereoselective reaction, followed by its removal to yield the desired enantiomer.

The following sections will delve into the specifics of each of these methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Part 1: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful and atom-economical method for the synthesis of chiral amines. The key starting material for this approach is 2,5-difluoropropiophenone.

Synthesis of the Precursor: 2,5-Difluoropropiophenone

A common method for the synthesis of 2,5-difluoropropiophenone is the Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Protocol 1: Synthesis of 2,5-Difluoropropiophenone

Materials:

-

1,4-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq.) dropwise via an addition funnel.

-

After the addition is complete, add 1,4-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,5-difluoropropiophenone.

Method A: Iridium-Catalyzed Asymmetric Reductive Amination

The direct asymmetric reductive amination of ketones catalyzed by transition metal complexes is a highly efficient route to chiral amines.[3] Iridium catalysts, in particular, have shown excellent activity and enantioselectivity for this transformation.[4]

Mechanism of Stereoselection: The mechanism of iridium-catalyzed asymmetric reductive amination is believed to proceed through the formation of an imine intermediate in situ, which is then asymmetrically hydrogenated. The chiral ligand coordinated to the iridium center creates a chiral environment that directs the hydride transfer to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Protocol 2: Iridium-Catalyzed Asymmetric Reductive Amination

Materials:

-

2,5-Difluoropropiophenone

-

Ammonium formate or ammonia source

-

[Ir(cod)Cl]₂ (precatalyst)

-

Chiral phosphine ligand (e.g., a derivative of the Josiphos family)

-

Anhydrous solvent (e.g., toluene, methanol)

-

Formic acid (as a hydrogen source with ammonium formate)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the chiral phosphine ligand in the anhydrous solvent. Stir for 15-30 minutes to allow for catalyst formation.

-

Add 2,5-difluoropropiophenone and the ammonia source (e.g., ammonium formate).

-

If using ammonium formate, add formic acid.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield (S)-1-(2,5-Difluorophenyl)propan-1-amine.

-

The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Method B: Transaminase-Mediated Asymmetric Synthesis

Biocatalysis using transaminases offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines.[5][6] Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7]

Mechanism of Stereoselection: The stereoselectivity of transaminases arises from the specific binding of the ketone substrate in the enzyme's active site.[1] The active site contains a pyridoxal-5'-phosphate (PLP) cofactor. The ketone binds in a pre-determined orientation, and the amino group from the amine donor is delivered to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the amine product.

Protocol 3: Transaminase-Catalyzed Asymmetric Synthesis

Materials:

-

2,5-Difluoropropiophenone

-

(S)-selective transaminase (commercially available from various suppliers)[2]

-

Isopropylamine (as the amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate or borate buffer, pH 7.5-9.0)

-

Bioreactor or temperature-controlled shaker

-

pH meter and controller

-

Centrifuge

Procedure:

-

Prepare a buffer solution and add the PLP cofactor.

-

Add the (S)-selective transaminase enzyme to the buffer.

-

Add 2,5-difluoropropiophenone and isopropylamine to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle agitation for 24-72 hours.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 with NaOH to extract the product.

-

Separate the organic layer, and back-extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product can be further purified by distillation or by forming a salt and recrystallizing.

-

Determine the enantiomeric excess by chiral HPLC.

Part 2: Chiral Resolution of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

This method involves the synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent, such as a chiral carboxylic acid.

Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

The racemic amine can be prepared by a standard reductive amination of 2,5-difluoropropiophenone.[8]

Protocol 4: Synthesis of Racemic Amine

Materials:

-

2,5-Difluoropropiophenone

-

Ammonium formate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Water

-

Celite

Procedure:

-

To a solution of 2,5-difluoropropiophenone (1.0 eq.) and ammonium formate (10 eq.) in a mixture of methanol and water, add 10% Pd/C.

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under vacuum to obtain the crude racemic amine.

Resolution with (R)-(-)-Mandelic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid. The different solubilities of these salts allow for their separation by fractional crystallization.

Protocol 5: Chiral Resolution

Materials:

-

Racemic 1-(2,5-difluorophenyl)propan-1-amine

-

(R)-(-)-Mandelic acid

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution, 1 M

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the racemic amine in ethanol.

-

In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in ethanol.

-

Add the mandelic acid solution to the amine solution and stir. The diastereomeric salt of the (S)-amine should precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

To liberate the free amine, treat the diastereomeric salt with a 1 M NaOH solution and extract with an organic solvent.

-

Dry the organic layer and concentrate to obtain the enantioenriched (S)-amine.

-

The enantiomeric excess can be improved by recrystallization of the diastereomeric salt.

Data Presentation

| Method | Key Reagents | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Iridium-Catalyzed Reductive Amination | [Ir(cod)Cl]₂, Chiral Ligand | High | >95% | High efficiency, broad substrate scope | High cost of catalyst, requires inert atmosphere |

| Transaminase-Mediated Synthesis | (S)-selective Transaminase | High | >99% | High enantioselectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a factor, requires specific pH and temperature control |

| Chiral Resolution | (R)-(-)-Mandelic Acid | <50% (for one enantiomer) | >99% (after recrystallization) | Well-established, reliable | Low theoretical yield, can be labor-intensive |

Experimental Workflows and Diagrams

Caption: Overview of synthetic strategies for (S)-1-(2,5-Difluorophenyl)propan-1-amine.

Caption: Simplified catalytic cycle of transaminase-mediated asymmetric synthesis.

Analytical Protocols: Ensuring Enantiopurity

The determination of enantiomeric excess (ee) is crucial to validate the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Protocol 6: Chiral HPLC Analysis

Materials:

-

(S)-1-(2,5-Difluorophenyl)propan-1-amine sample

-

Chiral HPLC column (e.g., Chiralpak® AD-H or OD-H)

-

HPLC system with UV detector

-

Mobile phase: Hexane/Isopropanol with a small amount of diethylamine (e.g., 90:10:0.1 v/v/v)

Procedure:

-

Prepare a dilute solution of the amine sample in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).

-

The two enantiomers will have different retention times.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized amine. To determine the enantiomeric excess by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric differentiation, resulting in separate signals for the enantiomers.

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Specific Hazards:

-

1,4-Difluorobenzene and 2,5-Difluoropropiophenone: Flammable and may cause skin and eye irritation.

-

Propionyl Chloride and Aluminum Chloride: Corrosive and react violently with water.

-

Iridium Catalysts: Handle with care; toxicity data may be limited.

-

Solvents (DCM, Toluene, Methanol, Ethanol, Diethyl Ether): Flammable and have associated health hazards upon inhalation or skin contact.

-

Acids and Bases (HCl, NaOH): Corrosive.

In case of a spill, neutralize acidic or basic spills appropriately and absorb with an inert material.

Conclusion and Future Outlook

The asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine is a well-addressed challenge in synthetic organic chemistry, with several robust and high-yielding methods available to researchers. The choice between catalytic asymmetric reductive amination and classical resolution will depend on the specific requirements of the synthesis. The continued development of more active and selective catalysts, both metallic and enzymatic, promises to further enhance the efficiency and sustainability of these processes. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their needs, ultimately facilitating the discovery and development of new and important molecules.

References

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. (2023-04-10). [Link]

-

Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. Catalysis Science & Technology (RSC Publishing). [Link]

-

Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH. [Link]

-

Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC - NIH. [Link]

- Process for the preparation and resolution of mandelic acid derivatives.

-

Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ACS Catalysis. [Link]

- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. ResearchGate. [Link]

-

Transaminases. Almac. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC - NIH. [Link]

-

Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

-

Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. ResearchGate. [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. [Link]

-

Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. The Royal Society of Chemistry. [Link]

-

Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. RSC Publishing. [Link]

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ResearchGate. [Link]

-

Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. NIH. [Link]

-

Process for the separation of a mixture of enantiomers. European Patent Office - EP 0838448 A1. [Link]

-

Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. PubMed. [Link]

-

Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC - PubMed Central. [Link]

-

Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst. Green Chemistry (RSC Publishing). [Link]

-

Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora. ResearchGate. [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]

-

Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ACS Publications. [Link]

-

The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]

-

Transaminases for industrial biocatalysis: novel enzyme discovery. ResearchGate. [Link]

-

Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

-

Asymmetric transformations of achiral 2,5-cyclohexadienones. PubMed. [Link]

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

-

OKS 8601 - SAFETY DATA SHEET. [Link]

Sources

- 1. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines [mdpi.com]

- 2. Transaminase | Sigma-Aldrich [sigmaaldrich.com]

- 3. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. oks-germany.com [oks-germany.com]

- 11. chemical.kao.com [chemical.kao.com]

Application Note: Comprehensive NMR Spectroscopic Characterization of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This chiral amine is a valuable building block in medicinal chemistry, and its unambiguous structural verification is critical for drug development and quality control.[1] This document outlines the experimental procedures for acquiring high-resolution ¹H, ¹³C, and 2D NMR spectra. It further presents a thorough interpretation of the spectral data, including predicted chemical shifts, multiplicities, and coupling constants, supported by fundamental principles of NMR spectroscopy and data from analogous structures. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Significance of Structural Verification

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1] The presence of a stereogenic center, a difluorinated aromatic ring, and its formulation as a hydrochloride salt all contribute to a unique and complex NMR spectroscopic profile. Accurate and comprehensive structural analysis is paramount to ensure the compound's identity, purity, and stereochemical integrity, which are fundamental requirements in the rigorous landscape of pharmaceutical research and development.

NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] This guide will delve into the nuances of the ¹H and ¹³C NMR spectra of the title compound, paying special attention to the influence of the fluorine substituents, the chiral environment, and the protonation of the amine on the resulting chemical shifts and coupling patterns.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride presents several key features that will manifest in its NMR spectra:

-

Aromatic Region: The 2,5-disubstituted phenyl ring will give rise to complex splitting patterns for the three aromatic protons due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

-

Chiral Center (C1): The proton attached to the chiral carbon (H1) is expected to be a multiplet, coupled to the protons of the adjacent methylene group and potentially showing long-range coupling to the aromatic protons and fluorine atoms.

-

Diastereotopic Protons (C2): The methylene (CH₂) protons of the propyl group are diastereotopic due to their proximity to the chiral center.[3] This means they are chemically non-equivalent and will appear as distinct signals, each with its own multiplicity.

-

Terminal Methyl Group (C3): The methyl (CH₃) protons will appear as a triplet, coupled to the adjacent methylene protons.

-

Ammonium Protons: The protonated amine (NH₃⁺) will exhibit a broad signal, the chemical shift and appearance of which can be highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, coupling to the adjacent methine proton may be observed.

-

Fluorine Coupling: The two fluorine atoms will introduce characteristic splitting in the signals of nearby protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling).

Below is a diagram illustrating the atom numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride with atom numbering.

Experimental Protocols

Sample Preparation

For optimal results, careful sample preparation is essential.

-

Analyte: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Purity >98%).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity effectively dissolves the hydrochloride salt, and it slows down the exchange of the ammonium protons, often allowing for the observation of their coupling to adjacent protons.[4]

-

Concentration:

-

For ¹H NMR: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

-

For ¹³C NMR and 2D experiments: A more concentrated sample of 20-30 mg in 0.6 mL of DMSO-d₆ is preferable to reduce acquisition time.

-

-

Procedure:

-

Weigh the desired amount of the compound directly into a clean, dry 5 mm NMR tube.

-

Add the deuterated solvent using a pipette.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

-

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Pulse Program | Standard single pulse (zg30) | Standard for quantitative 1D proton spectra. |

| Spectral Width | 12-16 ppm | To encompass all proton signals. | |

| Acquisition Time | 2-4 s | For good resolution. | |

| Relaxation Delay | 2-5 s | To allow for full relaxation of protons. | |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |

| ¹³C NMR | Pulse Program | Proton-decoupled (zgpg30) | To obtain singlets for all carbon signals. |

| Spectral Width | 200-220 ppm | To cover the full range of carbon chemical shifts. | |

| Acquisition Time | 1-2 s | Standard for carbon spectra. | |

| Relaxation Delay | 2 s | Standard for carbon spectra. | |

| Number of Scans | 1024-4096 | Due to the low natural abundance of ¹³C. | |

| COSY | Pulse Program | Standard COSY (cosygpqf) | To identify ¹H-¹H spin systems. |

| Spectral Width | 12-16 ppm in both dimensions | To match the ¹H spectral window. | |

| Number of Increments | 256-512 | For adequate resolution in the indirect dimension. | |

| HSQC | Pulse Program | Standard HSQC (hsqcedetgpsisp2.2) | To correlate protons with their directly attached carbons. |

| Spectral Width F2 | 12-16 ppm | Proton dimension. | |

| Spectral Width F1 | 160-180 ppm | Carbon dimension. | |

| HMBC | Pulse Program | Standard HMBC (hmbcgplpndqf) | To identify long-range (2-3 bond) ¹H-¹³C correlations. |

| Spectral Width F2 | 12-16 ppm | Proton dimension. | |

| Spectral Width F1 | 200-220 ppm | Carbon dimension. |

Predicted Spectral Data and Interpretation

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in DMSO-d₆. These predictions are based on established chemical shift ranges, the influence of substituents, and data from structurally related compounds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| H3 | ~ 0.9 | t | JH3-H2 ≈ 7.4 | Terminal methyl group, upfield chemical shift. |

| H2a, H2b | ~ 1.8 - 2.1 | m | JH2-H1, JH2-H3 | Diastereotopic methylene protons adjacent to the chiral center. |

| H1 | ~ 4.5 | m | JH1-H2, JH1-NH3 | Methine proton at the chiral center, deshielded by the aromatic ring and the ammonium group. |

| Aromatic H | ~ 7.3 - 7.6 | m | JH-H, JH-F | Complex multiplets due to H-H and H-F couplings. |

| NH₃⁺ | ~ 8.5 - 9.0 | br s | - | Broad signal due to proton exchange and quadrupolar relaxation of ¹⁴N. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Multiplicity (due to C-F) | Assignment Rationale |

| C3 | ~ 10 | s | Aliphatic methyl carbon. |

| C2 | ~ 25 | s | Aliphatic methylene carbon. |

| C1 | ~ 50 | s | Methine carbon at the chiral center, attached to nitrogen. |

| Aromatic CH | ~ 115 - 120 | d | Aromatic methine carbons, shielded by fluorine and showing C-F coupling. |

| Aromatic C-F | ~ 155 - 160 | d | Carbons directly attached to fluorine, significantly deshielded. |

| Aromatic C-ipso | ~ 130 | t | Carbon attached to the propanamine substituent, likely a triplet due to coupling to two fluorine atoms. |

2D NMR Correlation Analysis

2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals. The expected correlations provide a robust confirmation of the molecular structure.

COSY (Correlation Spectroscopy)

The COSY spectrum will reveal the ¹H-¹H coupling networks within the molecule.

Caption: Expected COSY correlations for the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon, providing a clear map of the C-H bonds.

-

Expected Correlations:

-

H1 ↔ C1

-

H2a/b ↔ C2

-

H3 ↔ C3

-

Aromatic Protons ↔ Aromatic CH Carbons

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular fragments and confirming the overall connectivity.

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Purity Determination of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method to determine the enantiomeric purity of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is essential for quality control in drug development and manufacturing. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)- and (R)-1-(2,5-Difluorophenyl)propan-1-amine. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak shape.

The fundamental principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad applicability in separating a diverse range of chiral molecules.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification.

Experimental Protocol

This section provides a step-by-step methodology for the enantiomeric separation of 1-(2,5-Difluorophenyl)propan-1-amine.

Materials and Reagents

-

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Reference Standard)

-

Racemic 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The key chromatographic parameters are summarized in the table below.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine / Trifluoroacetic Acid (88:12:0.4:0.23, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Ethanol |

| Sample Concentration | 1.0 mg/mL |

Sample Preparation

-

Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.

-

Racemic Mixture Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. This solution is used for system suitability to ensure the resolution of the two enantiomers.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of this analytical method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

-

Resolution: The resolution between the (S)- and (R)-enantiomer peaks in the chromatogram of the racemic mixture solution should be greater than 2.0.[3]

-

Tailing Factor: The tailing factor for the (S)-enantiomer peak should be less than 2.0.

-

Relative Standard Deviation (RSD): The RSD for the peak area of the (S)-enantiomer from six replicate injections of the standard solution should be less than 2.0%.

Method Validation Parameters

-

Linearity: The linearity of the method should be established by analyzing a series of solutions of the (S)-enantiomer at different concentrations. A typical range would be from the limit of quantification (LOQ) to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be greater than 0.998.[2]

-

Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a placebo with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). The recovery should typically be within 98-102%.[4]

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing six replicate samples of the (S)-enantiomer at the nominal concentration on the same day. The RSD should be less than 2.0%.

-

Intermediate Precision (Inter-day precision): The intermediate precision should be determined by analyzing the same samples on different days, with different analysts, and on different instruments. The RSD should be less than 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the (R)-enantiomer (the undesired enantiomer) should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

-

Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution and peak shape should remain acceptable under these varied conditions.

Experimental Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

Figure 1: Workflow for the enantiomeric purity determination of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride by HPLC.

The enantiomeric purity (also expressed as enantiomeric excess, %ee) is calculated using the following formula:

%ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Causality Behind Experimental Choices

-

Chiral Stationary Phase: The Chiralpak AD-H column, which has an amylose tris(3,5-dimethylphenylcarbamate) selector coated on a 5 µm silica gel, is known for its excellent enantioselectivity for a wide range of chiral compounds, including amines.[1][5] The phenylcarbamate derivatives on the amylose backbone provide multiple chiral recognition sites, leading to effective separation.

-

Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (ethanol) is employed. The addition of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shapes for basic analytes like amines by minimizing interactions with residual silanol groups on the silica surface.[6] Trifluoroacetic acid (TFA) is added to improve the resolution by enhancing the ionic interactions between the analyte and the stationary phase. The specific ratio of these components has been optimized to achieve a balance between retention time and resolution.

-

Detection Wavelength: The choice of 220 nm for UV detection is based on the ultraviolet absorbance of the difluorophenyl chromophore in the analyte. Aromatic compounds typically exhibit strong absorbance in this region of the UV spectrum.[7]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Resolution | Inappropriate mobile phase composition. | Adjust the ratio of ethanol in the mobile phase. Increasing the ethanol content will generally decrease retention times and may affect resolution. |

| Column degradation. | Replace the column. Ensure proper column storage and use of a guard column. | |

| Peak Tailing | Active silanol groups on the column. | Increase the concentration of DEA in the mobile phase in small increments (e.g., up to 0.5%). |

| Sample overload. | Reduce the sample concentration or injection volume. | |

| Irreproducible Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |

| Column equilibration issue. | Equilibrate the column with the mobile phase for a sufficient time (at least 30 minutes) before the first injection. |

Conclusion

This application note provides a detailed and robust HPLC method for the determination of the enantiomeric purity of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a Chiralpak AD-H column with an optimized normal-phase mobile phase ensures excellent separation of the enantiomers. Adherence to the described protocol and validation procedures will ensure the generation of reliable and trustworthy results.

References

-

Aboul-Enein, H. Y., & Ali, I. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 15(10), 2235-2256. [Link]

- Gore, M. G. (Ed.). (2005). Spectrophotometry and spectrofluorimetry: a practical approach. Oxford University Press.

- Chiral Technologies Europe. (2013). Instruction Manual for CHIRALPAK® AD-H.

- Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-485.

- Hassan, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220.

- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Agilent Technologies. (2017).

- Tiritan, M. E., Pinto, M., & Fernandes, C. (2017). Chiral separation of pharmaceuticals by high‐performance liquid chromatography with polysaccharide‐based chiral stationary phases.

- A. S. M. G. Kibria, et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. International Journal of Pharmaceutical Sciences and Research, 4(9), 3505-3511.

- S. C. R. Santos, et al. (2021).

- International Association of Engineering. (2013). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).

- Wang, F., & Aslan, M. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.

- SCIEX. (2012). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.

- Agilent Technologies. (2016). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.

- Matarashvili, I., et al. (2013). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol.

- Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.

- Daicel Chiral Technologies. (n.d.). Column description.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- M. A. A. Taha, et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4935-4940.

- ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles 5a-g.

- Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.

- Chemistry LibreTexts. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics.

- ResearchGate. (n.d.). Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7.

- ResearchGate. (n.d.). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK....

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chiraltech.com [chiraltech.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride as a Chiral Building Block

Introduction: The Strategic Value of Fluorinated Chiral Amines in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] When combined with a chiral amine, a ubiquitous functional group in active pharmaceutical ingredients (APIs), the resulting building block becomes a powerful tool for medicinal chemists.[1][2] (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is one such chiral building block, offering a unique combination of stereochemistry and fluorination that is particularly relevant for the synthesis of neuroactive compounds and other complex molecular architectures.[1] Its defined (S)-stereochemistry allows for precise three-dimensional orientation of substituents, which is critical for selective interaction with biological targets that are themselves chiral.[1] This guide provides an in-depth exploration of the applications of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1391431-90-5 | [3] |

| Molecular Formula | C₉H₁₂ClF₂N | [3] |

| Molecular Weight | 207.65 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a salt, which enhances its stability and ease of handling compared to the free base. For reactions requiring the free amine, a simple deprotonation step with a suitable base is necessary.

Core Synthetic Applications and Protocols

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a versatile building block primarily utilized in the formation of amide and C-N bonds. Below are detailed protocols for its application in two of the most common and critical transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation: Crafting Bioactive Scaffolds

The amide bond is a cornerstone of many blockbuster drugs.[4] The reaction of (S)-1-(2,5-Difluorophenyl)propan-1-amine with a carboxylic acid is a fundamental transformation for accessing a diverse range of potential therapeutic agents, including anticonvulsants and kinase inhibitors.

-

Coupling Reagents: Direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium carboxylate salt. Coupling reagents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[][6]

-

Additives: Additives like HOBt or DMAP are often used to suppress side reactions, minimize racemization, and accelerate the reaction rate.[7]

-

Base: A non-nucleophilic base, such as DIPEA or triethylamine, is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the coupling reaction.[7]

-

Solvent: Aprotic polar solvents like DMF or DCM are typically used to ensure the solubility of the reactants and reagents.[4]

This protocol describes a general procedure for the coupling of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride with a generic carboxylic acid.

Materials:

-

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

-

Carboxylic acid of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.1 eq) in anhydrous DCM (or DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

-

Add DIPEA (2.5 eq) dropwise to the stirred solution. Ensure the amine hydrochloride is fully neutralized before proceeding.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Diagram of Amide Coupling Workflow:

Caption: Workflow for amide bond formation.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[8][9][10] This transformation is crucial for introducing diverse substituents onto the amine nitrogen, enabling extensive structure-activity relationship (SAR) studies.

-

Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the formation of alcohol byproducts.

-

Acid Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion intermediate, which is then reduced.[9]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.[9]

This protocol provides a general procedure for the reductive amination of an aldehyde with (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.

Materials:

-

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

-

Aldehyde of interest

-

Sodium triacetoxyborohydride (STAB)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) to generate the free amine in situ. Stir for 10-15 minutes at room temperature.

-

Add the aldehyde (1.2 eq) to the reaction mixture and stir for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Diagram of Reductive Amination Workflow:

Caption: Workflow for reductive amination.

Safety and Toxicological Considerations

As with all chemical reagents, proper safety precautions must be observed when handling (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride and its derivatives.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity of Fluorinated Compounds: While fluorine substitution can impart desirable pharmacokinetic properties, the metabolism of some fluorinated compounds can lead to toxic byproducts.[1] For instance, the in vivo oxidative deamination of certain N-(fluoroalkyl) substituents can produce fluoroacetate, which is a known metabolic poison.[1][2] Although the 2,5-difluorophenyl moiety is generally stable, researchers should be mindful of potential metabolic pathways of derivatives synthesized from this building block.

-

Hazard Statements: Based on data for similar compounds, (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry. Its unique combination of a stereochemically defined amine and a difluorinated phenyl ring provides a powerful platform for the development of novel therapeutics, especially those targeting the central nervous system. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

-

Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics . PubMed. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides . PubMed. Available at: [Link]

-

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride . Lead Sciences. Available at: [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides . MDPI. Available at: [Link]

-

Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS) . OUCI. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs . MDPI. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2]triazine-based VEGFR-2 kinase inhibitors . PubMed. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds . ResearchGate. Available at: [Link]

-

Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides . PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion . ResearchGate. Available at: [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . ResearchGate. Available at: [Link]

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides . MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents . MDPI. Available at: [Link]

-

Toxicology of fluorine-containing monomers . PubMed. Available at: [Link]

-

New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity . PubMed. Available at: [Link]

-

Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides . PubMed. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. Available at: [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . ResearchGate. Available at: [Link]

-

Chemistry Vignettes: Amide synthesis under acidic conditions . YouTube. Available at: [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . BYU ScholarsArchive. Available at: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride [benchchem.com]

- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1391431-90-5|(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

Application Notes and Protocols: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Chiral Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chiral centers into drug candidates is a cornerstone of molecular design.[1] Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. Concurrently, stereochemistry is a critical determinant of a drug's efficacy and safety profile, with a single enantiomer often accounting for the desired therapeutic activity.[2][3][4][5]

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride emerges as a particularly valuable chiral building block, offering a unique combination of these desirable features.[1] Its (S)-configuration at the benzylic amine provides a fixed stereochemical anchor for building more complex, optically active molecules. The 2,5-difluorophenyl ring is frequently employed in the design of compounds targeting the central nervous system, where the fluorine substituents can enhance bioavailability and modulate target engagement.[1] This guide provides a detailed exploration of the physicochemical properties, handling, and core synthetic applications of this versatile intermediate, complete with actionable protocols for researchers in drug development.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation. The hydrochloride salt form of (S)-1-(2,5-Difluorophenyl)propan-1-amine enhances its stability and simplifies handling compared to the free base.[6]

| Property | Value | Reference |

| CAS Number | 1391431-90-5 | [7][8][9] |

| Molecular Formula | C₉H₁₂ClF₂N | [8][9] |

| Molecular Weight | 207.65 g/mol | [8][10] |

| Appearance | Solid (Typical) | - |

| Purity | ≥95% (Typical) | [9][10] |

| Storage | Sealed in a dry environment at room temperature. | [8][9][10] |

Safety and Handling Precautions:

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] Harmful if swallowed.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] Work in a well-ventilated area or fume hood.[11][12]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[11][14]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[15]

Core Synthetic Applications & Protocols

This chiral amine is a versatile precursor for synthesizing a diverse range of molecular scaffolds. The primary amine functionality serves as a nucleophilic handle for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation: The Ubiquitous Linkage

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery, prized for its high stability and presence in numerous blockbuster drugs.[16] The protocol below details a standard procedure for coupling (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride with a carboxylic acid using HATU, a widely adopted coupling reagent.

Workflow for Amide Bond Formation:

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

-

Rationale: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the activating agent for the carboxylic acid.[16] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction.[16] Anhydrous N,N-Dimethylformamide (DMF) is a common polar aprotic solvent for this transformation.

-

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

-

Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Add (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.05 equivalents) to the solution.

-

Add HATU (1.1 equivalents) to the reaction mixture.

-

Slowly add DIPEA (2.2 equivalents) dropwise to the stirring solution. The initial equivalent neutralizes the amine salt, and the subsequent portion facilitates the coupling.

-

Allow the reaction to stir at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

-

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful method for forming C-N bonds, offering a controlled alternative to direct alkylation which can suffer from over-alkylation.[17] The process involves the in-situ formation of an imine or enamine from the amine and a carbonyl compound, which is then reduced to the corresponding amine.[17][18]

Mechanism of Reductive Amination:

Caption: Simplified mechanism of reductive amination.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

-

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[19] It is less reactive towards aldehydes and ketones than the imine intermediate, which minimizes side reactions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents, and a small amount of acetic acid can catalyze imine formation, especially with ketones.[19]

-

Step-by-Step Methodology:

-

To a round-bottom flask, add (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents).

-

Add a sufficient volume of dichloromethane (DCM) to dissolve the reactants (typically to ~0.2 M).

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

-

(Optional for ketones): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

-